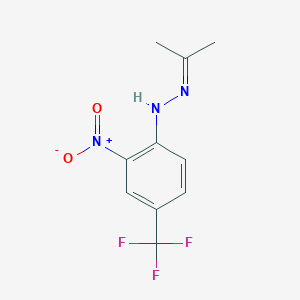

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone

描述

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone is a specialized organic compound belonging to the phenylhydrazone class, characterized by a nitro (-NO₂) and trifluoromethyl (-CF₃) substituent at the 2- and 4-positions of the phenyl ring, respectively. This compound is synthesized via the condensation of acetone hydrazine with 2-nitro-4-(trifluoromethyl)benzaldehyde, a precursor highlighted in pharmaceutical intermediate synthesis .

属性

IUPAC Name |

2-nitro-N-(propan-2-ylideneamino)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O2/c1-6(2)14-15-8-4-3-7(10(11,12)13)5-9(8)16(17)18/h3-5,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIXPSJRLOIQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetone in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.

化学反应分析

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazone derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenylhydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone is primarily utilized as a reagent in organic synthesis. Its hydrazone functional group allows it to participate in various chemical reactions, including:

- Condensation Reactions : The compound can undergo condensation reactions to form more complex molecules, making it valuable in synthesizing pharmaceuticals and agrochemicals.

- Formation of Hydrazones : It is used to form hydrazones from carbonyl compounds, which are important intermediates in organic synthesis.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent. Its applications include:

- Chromatographic Techniques : The compound can be used to enhance the detectability of certain analytes in chromatography by forming stable derivatives that can be easily separated and quantified.

- Spectroscopic Analysis : The unique trifluoromethyl group enhances the compound's spectral properties, making it useful in spectroscopic methods such as NMR and IR spectroscopy for identifying functional groups.

Pharmaceutical Applications

There is growing interest in the pharmaceutical applications of this compound due to its potential biological activity:

Case Study 1: Synthesis of Hydrazones

A study demonstrated the use of this compound in synthesizing various hydrazones from aldehydes and ketones. The reaction conditions were optimized to yield high purity products suitable for further applications in medicinal chemistry.

Case Study 2: Chromatographic Analysis

In another study, researchers employed this compound as a derivatizing agent for the analysis of carbonyl compounds in food samples. The results showed improved sensitivity and specificity compared to traditional methods.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for forming hydrazones | Versatile intermediate for complex syntheses |

| Analytical Chemistry | Acts as a derivatizing agent for chromatographic techniques | Enhances detection limits |

| Pharmaceutical Research | Potential antimicrobial and anticancer properties | New avenues for drug development |

作用机制

The mechanism of action of Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups contribute to its reactivity and binding affinity, allowing it to modulate biochemical pathways. The hydrazone linkage can also participate in redox reactions, influencing cellular processes.

相似化合物的比较

Structural and Physical Properties

The trifluoromethyl and nitro groups significantly influence the compound’s physical and chemical behavior. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Molecular Weight : The trifluoromethyl-nitro substitution in the target compound increases molecular weight compared to simpler phenylhydrazones (e.g., 4-chloro derivative), enhancing thermal stability.

- Melting Point : The target compound’s melting point is expected to exceed 100°C (inferred from its nitro-trifluoromethyl benzaldehyde precursor, which melts at 41–45°C ), but remain lower than 2,4-dinitrophenylhydrazone due to reduced crystallinity from the -CF₃ group.

- Solubility : The -CF₃ group enhances lipophilicity, improving solubility in organic solvents compared to polar analogues like 2,4-dinitrophenylhydrazone.

生物活性

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₁₀F₃N₃O₂

- Molecular Weight : 261.201 g/mol

- Melting Point : 92–93 °C

- CAS Number : 99422-00-1

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay across several types of cancer cells, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 12.5 |

| HCT-116 | Colon | 10.0 |

| HepG2 | Liver | 15.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes such as P53 and Bax, while downregulating anti-apoptotic genes like Bcl-2 .

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

- DNA Fragmentation : Studies indicated that treatment with this compound results in significant DNA fragmentation in treated cells compared to controls, suggesting a direct impact on genetic material that contributes to cell death .

Case Study 1: Breast Cancer (MCF-7 Cells)

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound for 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant DNA fragmentation observed at higher concentrations (IC50 = 12.5 µM). The study concluded that the compound effectively triggers apoptotic pathways leading to cell death.

Case Study 2: Colon Cancer (HCT-116 Cells)

Similar methodologies were applied to HCT-116 colon cancer cells, revealing an IC50 value of 10.0 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in early and late apoptotic cells post-treatment. Additionally, gene expression analysis indicated changes consistent with apoptosis induction .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitro- and trifluoromethyl-substituted arylhydrazones typically involves condensation reactions between ketones (e.g., acetone) and substituted phenylhydrazines. For example, intermediates like 2-nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5) can serve as precursors, as seen in related synthetic pathways for nitisinone derivatives . Optimization may involve adjusting catalysts (e.g., cesium carbonate for deprotonation ), solvent polarity (e.g., DMF or THF), and temperature (60–80°C) to enhance yield. Purity can be monitored via HPLC (>95.0% HLC), as described in reagent catalogs .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm hydrazone bond formation and substituent positions.

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95.0% HLC ).

- Mass spectrometry (MS) to verify molecular weight (e.g., C₉H₁₀N₄O₄ for Acetone-2,4-DNPH, MW 238.2 ).

- Infrared spectroscopy (IR) to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Strategies include:

- Comparative analysis with reference spectra of analogous compounds (e.g., formaldehyde phenylhydrazone, SDF/MOL files ).

- Computational modeling using software like Gaussian or Schrödinger Suite to simulate spectra and validate assignments .

- Recrystallization or column chromatography to isolate pure fractions before re-analysis .

Q. What mechanistic insights exist for the biological activity of nitro- and trifluoromethyl-substituted arylhydrazones?

- Methodological Answer : Studies on related inhibitors, such as 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione, suggest competitive enzyme inhibition (e.g., targeting 4-hydroxyphenylpyruvate dioxygenase ). Researchers can:

- Conduct kinetic assays to determine inhibition constants (Kᵢ).

- Use X-ray crystallography to map binding interactions.

- Explore structure-activity relationships (SAR) by modifying substituents (e.g., replacing nitro with cyano groups ).

Q. What computational strategies predict the stability and reactivity of this compound under experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations can assess electronic effects of the nitro and trifluoromethyl groups on hydrazone stability.

- Molecular dynamics (MD) simulations evaluate solvation effects and degradation pathways (e.g., hydrolysis in aqueous buffers).

- SMILES strings (e.g., C=NNc1cc(ccc1)N+[O-]C(F)(F)F) enable cheminformatics tools to predict physicochemical properties .

Data Contradictions and Troubleshooting

Q. How should researchers address variability in synthetic yields reported across studies?

- Methodological Answer : Yield discrepancies may stem from:

- Catalyst efficiency : Cesium carbonate vs. weaker bases (e.g., K₂CO₃) in cyclization steps .

- Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted benzoic acid derivatives ).

- Moisture sensitivity : Ensure anhydrous conditions for nitro-group stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。